molecular formula C10H12O5 B1582449 2,4,6-Trimethoxybenzoic acid CAS No. 570-02-5

2,4,6-Trimethoxybenzoic acid

Cat. No. B1582449
CAS RN: 570-02-5
M. Wt: 212.2 g/mol
InChI Key: JATAKEDDMQNPOQ-UHFFFAOYSA-N
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Description

2,4,6-Trimethoxybenzoic acid is a chemical compound with the molecular formula C10H12O5 . It is used as a research chemical for organic synthesis and other chemical processes .


Molecular Structure Analysis

The molecular structure of 2,4,6-Trimethoxybenzoic acid consists of a benzoic acid core with three methoxy groups attached at the 2, 4, and 6 positions . The molecular weight is 212.199 Da .


Physical And Chemical Properties Analysis

2,4,6-Trimethoxybenzoic acid has a molecular weight of 212.1993 . More detailed physical and chemical properties such as melting point, boiling point, solubility, and spectral data may be available from chemical suppliers or databases .

Scientific Research Applications

Mercuriation and Derivative Synthesis

Research has explored the mercuriation of trimethoxybenzoic acid derivatives, leading to various products and crystal structures. This includes the study of 3,4,5-trimethoxybenzoic acid, which is closely related to 2,4,6-trimethoxybenzoic acid, demonstrating its utility in synthesizing organometallic compounds with potential applications in materials science and chemistry (Vicente et al., 1992).

Crystallography and Inclusion Compounds

The formation of inclusion compounds between dimethoxyflavone and 2,4,6-trimethoxybenzoic acid has been investigated, revealing insights into crystal structures. This study is significant for understanding the molecular interactions and structural characteristics of such compounds (Wallet et al., 2000).

Copper(II) Carboxylates Synthesis

Synthesis of Copper(II) complexes with 2,4,6-trimethoxybenzoic acid has been explored, yielding dinuclear clusters and chain molecules. Such research is crucial in the field of coordination chemistry and materials science, offering insights into the magnetic and structural properties of these complexes (Mikuriya et al., 2021).

Radical Zwitterions Formation

Studies have been conducted on the formation of radical zwitterions from methoxylated benzoic acids, including 2,4,6-trimethoxybenzoic acid. This research contributes to the understanding of electron transfer processes and radical chemistry, which are fundamental in various chemical reactions and applications (Steenken et al., 1977).

properties

IUPAC Name

2,4,6-trimethoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O5/c1-13-6-4-7(14-2)9(10(11)12)8(5-6)15-3/h4-5H,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JATAKEDDMQNPOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)OC)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1060348
Record name 2,4,6-Trimethoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1060348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,6-Trimethoxybenzoic acid

CAS RN

570-02-5
Record name 2,4,6-Trimethoxybenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=570-02-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 2,4,6-trimethoxy-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 2,4,6-trimethoxy-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,4,6-Trimethoxybenzoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4,6-trimethoxybenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.479
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a stirred solution of 1,3,5-trimethoxybenzene (10.0 g, 59.4 mmol) in 150 mL of dry THF at 0° C. in nitrogen atmosphere was added 27.3 mL (68.31 mmol) of 2.5 M n-BuLi in hexane dropwise via syringe. The resulting solution was stirred at room temperature overnight. The mixture was cooled to -20° C. and 30 g of dry ice was added. Stirring was continued for 1 hr before hydrolysis with 200 mL of water. The mixture was evaporated under reduced pressure to remove THF. The aqueous phase was extracted with ether, acidified with hydrochloric acid to pH 3 and extracted with ethyl acetate. The organic layer was washed with brine, dried (MgSO4) and concentrated. The solid residue was washed with ether and dried in vacuo to give 6.7 g of the title compound: mp 152-153° C. dec (lit.: 147° C. dec.; Beilsteins, 10, 1988). 1H NMR (CDCl3): 6.16 (2 H, s), 3.91 (6 H, s), 3.86 (3 H, s).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
27.3 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
132
Citations
WM Schubert, RE Zahler, J Robins - Journal of the American …, 1955 - ACS Publications
The ionization of 2, 4, 6-trimethoxybenzoic acid and the kinetics of its decarboxylation were determined by an ultraviolet spectroscopic method. The acid ionization constant is 2.6 X 10~ …
Number of citations: 20 pubs.acs.org
JC Wallet, E Molins, C Miravitlles - Acta Crystallographica Section E …, 2001 - scripts.iucr.org
(IUCr) 2,4,6-Trimethoxybenzoic acid Journal logo Acta Crystallographica Section E Acta Crystallographica Section E CRYSTALLOGRAPHIC COMMUNICATIONS Journals Logo IUCr IT …
Number of citations: 8 scripts.iucr.org
JC Wallet, E Molins, C Miravitlles - Structural Chemistry, 2000 - Springer
The crystal structure of the inclusion compound formed between 2′-6′-dimethoxyflavone and 2,4,6-trimethoxybenzoic acid has been investigated by single-crystal X-ray analysis. The …
Number of citations: 11 link.springer.com
P Holmes, DE White, IH Wilson - Journal of the Chemical Society …, 1950 - pubs.rsc.org
… a crystalline solid and oxidised to 2 : 4 : 6-trimethoxybenzoic acid, identified by comparison … -4 : 6-dimethoxybenzoate from which either 2 : 4 : 6-trimethoxybenzoic acid or its methyl ester …
Number of citations: 1 pubs.rsc.org
KS Ho - 1970 - scholarsmine.mst.edu
" Studies of the ultraviolet and proton magnetic resonance spectra of solutions of 2, 4, 6-tribromo-, trichloro-, trimethyl-and trinitro-benzoic acids dissolved in concentrated sulfuric acid by …
Number of citations: 3 scholarsmine.mst.edu
M Mikuriya, C Yamakawa, K Tanabe, R Nukita… - Magnetochemistry, 2021 - mdpi.com
Copper(II) complexes with 2,3,4-trimethoxybenzoic acid (H234-tmbz) and 2,4,6-trimethoxybenzoic acid (H246-tmbz), [Cu 2 (234-tmbz) 4 (H 2 O) 2 ] (6) and [Cu(246-tmbz) 2 (µ-H 2 O) 2 (…
Number of citations: 9 www.mdpi.com
P O'Neill, S Steenken… - The Journal of Physical …, 1977 - ACS Publications
Using spectrophotometric and conductometric pulse radiolysis and in situ electron spin resonance techniques it was found that OH adducts, formed from mono-, di-, and trimethoxylated …
Number of citations: 29 pubs.acs.org
HA Dabbagh, N Noroozi-Pesyan… - Canadian journal of …, 2004 - cdnsciencepub.com
The thermal decarboxylation of 2-methoxycarbonyl-5-(4′-nitrophen-oxy)tetrazole (1a) with the electron-rich, aromatic compounds (anisole, N,N-dimethylaniline, 1,4-dimethoxybenzene…
Number of citations: 16 cdnsciencepub.com
M Ismayati, A Nakagawa-izumi… - Journal of Wood …, 2017 - jwoodscience.springeropen.com
Recently, Acacia crassicarpa has been planted in peatland areas with acidic soil in Indonesia for use in pulp and paper materials. Its bark is not suitable to produce bleached pulp; …
Number of citations: 19 jwoodscience.springeropen.com
SS GANDHI, G HALLAS - 1977 - pascal-francis.inist.fr
DECARBOXYLATION OF 2,4,6-TRIMETHOXYBENZOIC ACID. CNRS Inist Pascal-Francis CNRS Pascal and Francis Bibliographic Databases Simple search Advanced search Search by …
Number of citations: 2 pascal-francis.inist.fr

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